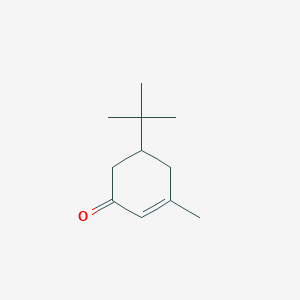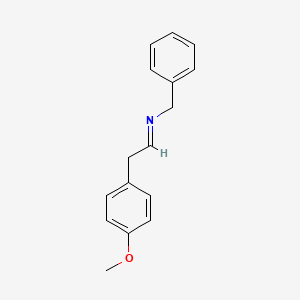
(1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a benzyl group attached to the nitrogen atom and a 4-methoxyphenyl group attached to the carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine typically involves the condensation of benzylamine with 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Benzylamine+4-Methoxybenzaldehyde→this compound+Water
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Oxime or nitrile derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzyl or methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action for (1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine would depend on its specific application. In general, imines can act as nucleophiles or electrophiles in chemical reactions. The molecular targets and pathways involved would vary based on the context of use.
Comparison with Similar Compounds
Similar Compounds
(1E)-N-Benzyl-2-phenylethan-1-imine: Lacks the methoxy group.
(1E)-N-Benzyl-2-(4-hydroxyphenyl)ethan-1-imine: Contains a hydroxy group instead of a methoxy group.
(1E)-N-Benzyl-2-(4-chlorophenyl)ethan-1-imine: Contains a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine can influence its reactivity and interactions compared to similar compounds. This functional group can affect the compound’s electronic properties and steric hindrance, making it unique in certain reactions and applications.
Properties
CAS No. |
112402-33-2 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-benzyl-2-(4-methoxyphenyl)ethanimine |
InChI |
InChI=1S/C16H17NO/c1-18-16-9-7-14(8-10-16)11-12-17-13-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3 |
InChI Key |
VNUSSLGIVJWRSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC=NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


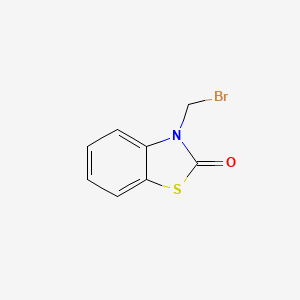
![{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane](/img/structure/B14290844.png)
![1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene](/img/structure/B14290865.png)
![1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene](/img/structure/B14290867.png)
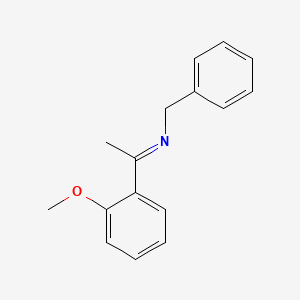
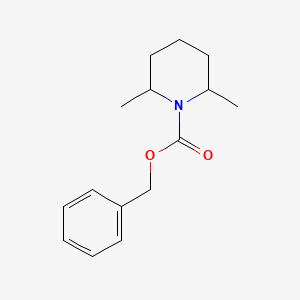

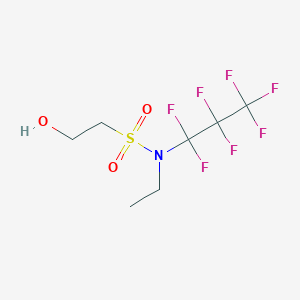
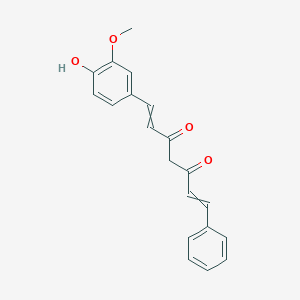
![2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14290895.png)
![{2-[Butyl(phenyl)amino]ethyl}phosphonic acid](/img/structure/B14290897.png)
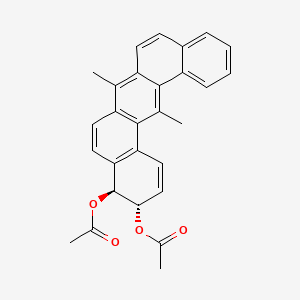
![1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide](/img/structure/B14290899.png)
